Product packaging for 3-Fluoro-5-phenylbenzonitrile(Cat. No.:CAS No. 1214352-57-4)

3-Fluoro-5-phenylbenzonitrile

Cat. No.: B595973
CAS No.: 1214352-57-4
M. Wt: 197.212
InChI Key: CWWIHXBPWBQZNC-UHFFFAOYSA-N
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Description

3-Fluoro-5-phenylbenzonitrile is a valuable chemical building block in organic synthesis and medicinal chemistry. Its structure incorporates a benzonitrile core with a fluorine atom and a biphenyl system, making it a versatile intermediate for constructing more complex molecules. Fluorinated aromatic compounds like this one are of significant interest in agrochemical and pharmaceutical research, as the introduction of fluorine can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity . The nitrile group (-C≡N) is a key functional group in organic synthesis; it is frequently used in the preparative synthesis of carboxylic acids, amides, and other nitrogen-containing derivatives . Furthermore, nitrile groups are present in the core structures of various approved drugs and investigational compounds, underscoring their importance in drug discovery . Researchers utilize this compound as a key scaffold in the development of novel substances, leveraging its rigid biphenyl structure for molecular recognition and its functional groups for further chemical modifications . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FN B595973 3-Fluoro-5-phenylbenzonitrile CAS No. 1214352-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIHXBPWBQZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673488
Record name 5-Fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214352-57-4
Record name 5-Fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Fluoro 5 Phenylbenzonitrile and Its Analogues

Direct Synthesis Approaches to 3-Fluoro-5-phenylbenzonitrile

Direct synthetic routes to this compound often employ transition-metal-catalyzed cross-coupling reactions, strategic precursor design, and nucleophilic aromatic substitution.

Exploration of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira for related structures)

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl compounds, including this compound. libretexts.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a base. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 3-fluoro-5-halobenzonitrile with phenylboronic acid or, conversely, the coupling of a 3-fluoro-5-phenylhalide with a cyanide source. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. organic-chemistry.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling with aryl chlorides. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Catalyst/Ligand Base Solvent Temperature Application Reference
Pd(OAc)2/PCy3 Various Various Room Temp - High Aryl & Vinyl Triflates organic-chemistry.org
Pd2(dba)3/P(t-Bu)3 Various Various Room Temp Aryl & Vinyl Halides organic-chemistry.org
Pd(PPh3)4 K3PO4 THF Reflux Nitroarenes mdpi.com
XPhos Precatalyst K3PO4 THF/Water 40°C Heterocyclic Borates nih.gov

While not directly leading to this compound, the Sonogashira coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, specifically between aryl halides and terminal alkynes. organic-chemistry.orgorganic-chemistry.org This methodology is relevant for the synthesis of analogues where an alkyne linker is present. organic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt and requires a base. organic-chemistry.org Modern protocols have been developed that are copper-free, which can be advantageous in certain contexts to avoid homocoupling of the alkyne. acs.orgnih.gov

Precursor Design and Derivatization Strategies

The synthesis of this compound can also be approached through the careful design and derivatization of precursor molecules. This often involves building the molecule in a stepwise fashion. For example, a key intermediate could be 3-fluoro-5-halobenzonitrile, which can then undergo a cross-coupling reaction as described above. Alternatively, one could start with a precursor like 3,5-difluorobenzonitrile (B1349092) and selectively substitute one fluorine atom with a phenyl group.

Derivatization strategies can also be employed on a pre-formed biphenyl (B1667301) scaffold. For instance, a compound like 3-fluoro-5-phenylbenzoic acid could be converted to the corresponding nitrile. This can be achieved through various methods, such as conversion to the primary amide followed by dehydration.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com In the context of synthesizing fluorinated arenes, an SNAr reaction can be used to introduce a fluorine atom. For example, a precursor with a good leaving group, such as a nitro group, at the 3-position of a substituted benzonitrile (B105546) could potentially be displaced by a fluoride (B91410) ion. The success of such a reaction is highly dependent on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.combeilstein-journals.org

For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using a fluoride source. beilstein-journals.org This demonstrates the feasibility of displacing a nitro group with fluorine on a highly activated aromatic ring. The fluorine atom in an activated fluoroaromatic compound can itself be a leaving group in SNAr reactions, allowing for the introduction of other functionalities. beilstein-journals.orgacs.org

Advanced Chemical Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a wide range of derivatives. researchgate.netresearchgate.net

Selective Hydrogenation and Reduction Methodologies

The reduction of the nitrile group in this compound can lead to the corresponding primary amine, benzylamine (B48309) derivative. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents. imperial.ac.uk

Catalytic hydrogenation is a widely used method for nitrile reduction. nih.gov Various catalysts, including those based on palladium, rhodium, and nickel, can be employed. acs.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction, sometimes leading to secondary or tertiary amines as byproducts. acs.org For example, rhodium on carbon (Rh/C) has been shown to be highly selective for the formation of secondary amines from aromatic nitriles. acs.org To achieve selective hydrogenation to the primary amine, specific catalytic systems and conditions are required. researchgate.net

Chemical reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H) are also effective for reducing nitriles to primary amines. imperial.ac.uk Other methods include the use of osmium complexes for the reduction of the C-N triple bond. csic.esacs.org

Table 2: Reagents for Nitrile Reduction

Reagent/Catalyst Product Notes Reference(s)
LiAlH4 Primary Amine (RCH2NH2) Common, powerful reducing agent. imperial.ac.uk
DIBAL-H (excess) Primary Amine (RCH2NH2) Can sometimes offer better selectivity than LiAlH4. imperial.ac.uk
Catalytic Hydrogenation (e.g., Pd/C, Rh/C) Primary, Secondary, or Tertiary Amines Product distribution depends on catalyst and conditions. nih.govacs.org
OsH6(PiPr3)2 Phenyl-aldimines Promotes reduction of the C-N triple bond. csic.esacs.org
Iron–PNP pincer complex Secondary Imines Selective hydrogenation under specific conditions. chemistryviews.org

Functional Group Interconversions and Derivatization from the Nitrile Group

The nitrile group is a valuable synthetic handle that can be converted into several other functional groups, significantly expanding the synthetic utility of this compound. researchgate.netresearchgate.net

Beyond reduction to amines, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be converted to an amide through partial hydrolysis. Furthermore, the nitrile can participate in cycloaddition reactions and can be used to construct various heterocyclic systems. researchgate.net The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic reagents, leading to the formation of ketones after hydrolysis of the intermediate imine.

Recent advances have also demonstrated the use of nickel-catalyzed functional group metathesis to interconvert aryl nitriles and aryl thioethers, offering a novel strategy for functional group manipulation. acs.orgthieme-connect.com This reversible transformation provides a way to protect the nitrile group or to introduce a thioether functionality, which can be further modified. thieme-connect.com

Development of Substituted Analogues and Structural Scaffolds

Synthesis of Complex Polycyclic Aromatic Compounds Incorporating the this compound Core

The planar and rigid structure of the this compound core makes it an excellent building block for the synthesis of larger, complex polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. libretexts.org These larger structures are of interest for their applications in materials science, particularly as organic semiconductors. mdpi.com The synthesis of these compounds typically involves intramolecular cyclization reactions, where existing C-H or C-X (X=halide) bonds are used to form new rings.

A prominent strategy for creating fused ring systems from biphenyl precursors is intramolecular photocyclization, often referred to as the Mallory reaction. mdpi.com This reaction involves the light-induced cyclization of stilbene-like derivatives. A this compound analogue could be modified to contain a styryl group, which upon irradiation with UV light, could undergo oxidative photocyclization to form a phenanthrene (B1679779) or chrysene-type structure. mdpi.comnih.gov

Another powerful technique is the Scholl reaction, which involves the acid-catalyzed intramolecular aromatic coupling (annulative π-extension) of two aryl C-H bonds. nih.gov For example, a suitably designed biphenyl derivative could be treated with a Lewis acid like iron(III) chloride (FeCl₃) to induce cyclization and form a larger, fused aromatic system. nih.gov

Furthermore, metal-catalyzed radical cyclization presents a modern approach. For instance, O-(2,4-dinitrophenyl)oximes derived from 2-arylbenzaldehyde derivatives can undergo a metal-free, visible-light-induced radical cyclization to form phenanthridines. In some cases, 2-phenylbenzonitrile derivatives were observed as byproducts, suggesting that under specific conditions, the nitrile group could participate in or influence such cyclizations. mdpi.com

The table below outlines methods for synthesizing polycyclic compounds from biphenyl precursors.

Cyclization MethodKey Precursor FeatureReagents/ConditionsResulting Structure TypeRef
Mallory ReactionStilbene-like double bondUV light, Oxidizing agent (e.g., Iodine)Phenanthrene, Chrysene mdpi.com
Scholl ReactionAppropriately positioned C-H bondsLewis acid (e.g., FeCl₃)Fused polycyclic aromatic systems nih.gov
Radical CyclizationOxime derivative of a 2-formylbiphenylVisible light, Photoredox catalystPhenanthridine mdpi.com

Diversification of Peripheral Substituents for Structure-Reactivity Studies

The systematic diversification of substituents on the periphery of the this compound scaffold is fundamental to conducting structure-activity relationship (SAR) and structure-reactivity studies. These studies are crucial for optimizing the biological activity of drug candidates or tuning the electronic properties of organic materials. nih.gov

Palladium-catalyzed cross-coupling reactions are the workhorses for this diversification. The Sonogashira-Hagihara coupling, for instance, is used to introduce alkyne moieties by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This method has been used to synthesize analogues where an ethynylpyridine or ethynylthiazole group is attached to the biphenyl core, a modification known to significantly impact binding affinity at certain biological targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov

Similarly, the Suzuki-Miyaura coupling is not only used for creating the initial biphenyl linkage but also for adding further aryl or heteroaryl substituents. nih.gov For example, a bromo-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to generate a library of diverse analogues. nih.gov

These late-stage functionalization strategies allow for the introduction of a wide array of chemical groups, including but not limited to:

Heterocyclic rings (pyridines, thiazoles) nih.govnih.gov

Alkynyl groups nih.gov

Additional aryl groups nih.gov

Functional groups like hydroxyls or amines, often requiring protecting group strategies. nih.gov

A study on mGluR5 antagonists demonstrated this principle by synthesizing a series of quinoline (B57606) and benzothiazole (B30560) analogues. They started with a substituted benzonitrile, performed a Suzuki coupling to create the biphenyl system, and then performed a second Suzuki coupling to attach the quinoline or benzothiazole moiety. nih.gov This modular approach facilitates the exploration of chemical space around the core scaffold.

The following table presents examples of substituent diversification for SAR studies.

Target SubstituentSynthetic MethodKey ReagentsApplication ContextRef
Pyridinylethynyl groupSonogashira Coupling2-Ethynylpyridine, Pd catalyst, Cu(I) iodidemGluR5 PET Radiotracers nih.gov
Substituted Aryl groupsSuzuki-Miyaura CouplingAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃mGluR5 Antagonists nih.gov
Quinoline/BenzothiazoleSuzuki-Miyaura CouplingQuinoline boronic ester, Pd catalystmGluR5 Antagonists nih.gov

Theoretical and Computational Investigations of 3 Fluoro 5 Phenylbenzonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-fluoro-5-phenylbenzonitrile are governed by the interplay of its constituent phenyl rings and the influence of the electron-withdrawing fluoro and cyano substituents. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.

Density Functional Theory (DFT) Calculations for HOMO-LUMO Gap and Orbital Localization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. oaji.netchemmethod.com A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. aip.org A smaller gap generally corresponds to a molecule that is more easily excitable and more reactive.

For biphenyl (B1667301) systems, the HOMO and LUMO are typically delocalized across the π-conjugated framework of the two phenyl rings. oaji.netichem.md In this compound, the HOMO is expected to be distributed over the phenyl rings, while the LUMO is likely to be influenced by the electron-withdrawing nitrile group, which can lower its energy level. nih.gov The fluorine atom, also being electronegative, will modulate the electron distribution and the energies of these frontier orbitals.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 3-21G), can precisely calculate the energies of the HOMO and LUMO. oaji.netresearchgate.net These calculations would reveal the extent of orbital localization on specific parts of the molecule, providing a detailed picture of its electronic landscape. For instance, studies on substituted biphenyls have shown that the introduction of different functional groups significantly alters the HOMO and LUMO energy levels. ichem.mdtandfonline.com

Table 1: Illustrative Data for HOMO, LUMO, and Energy Gap from DFT Calculations on Related Biphenyl Systems

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Biphenyl-6.24-0.385.86
4-cyanobiphenyl-6.58-1.135.45
4-fluorobiphenyl-6.31-0.455.86

Note: This table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated DFT calculations.

Analysis of Electron Density Distributions and Atomic Charges (e.g., Mulliken, ESP, NBO)

To further understand the electronic structure, various population analysis methods are employed to calculate atomic charges. These methods partition the total electron density among the atoms in the molecule, providing insight into the electrostatic potential and reactive sites. Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and fitting charges to the electrostatic potential (ESP). science.gov

In this compound, the electronegative fluorine and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms attached to them will have partial positive charges. NBO analysis is particularly useful as it provides a more chemically intuitive picture of bonding and charge distribution by analyzing the localized orbitals. researchgate.net These charge distributions are crucial for understanding intermolecular interactions and the molecule's behavior in condensed phases or in the presence of an electric field.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers to internal rotation.

Theoretical Studies of Torsional Barriers and Rotational Dynamics

The most significant conformational degree of freedom in this compound is the torsion or dihedral angle between the two phenyl rings. The rotation around the central carbon-carbon single bond is not free and is hindered by steric interactions between the ortho-hydrogens on the adjacent rings.

Theoretical studies can map the potential energy surface (PES) by calculating the molecule's energy as a function of this dihedral angle. stackexchange.com This is typically done by performing a series of constrained geometry optimizations at fixed dihedral angles. The energy difference between the minimum energy (planar or near-planar) conformation and the maximum energy (perpendicular) conformation defines the rotational or torsional barrier. science.gov For biphenyl itself, this barrier is relatively low, allowing for rapid interconversion between twisted conformations at room temperature.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which serve as experimental fingerprints of a molecule. For this compound, theoretical calculations can provide valuable insights into its vibrational and electronic spectra.

Calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. ichem.md Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for a detailed understanding of the molecule's vibrational dynamics. Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which are related to the electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition. researchgate.net The calculated absorption wavelengths can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic excitations.

Vibrational Spectroscopy Simulations (FTIR, Raman) and Experimental Correlation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. gatewayanalytical.comresearchgate.net While FTIR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. gatewayanalytical.com These two methods are often complementary, providing a more complete picture of the vibrational landscape of a molecule. thermofisher.com

Computational simulations are instrumental in assigning the experimentally observed vibrational bands to specific atomic motions within the molecule. For a molecule like this compound, the process typically begins with optimizing the molecular geometry using a DFT method, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d,p). researchgate.net Following optimization, harmonic vibrational frequency calculations are performed. The resulting theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, these calculated frequencies are typically multiplied by a scaling factor. capes.gov.br

The detailed assignment of vibrational modes allows for a definitive interpretation of the experimental FTIR and Raman spectra. Key vibrational modes for this compound would include the C≡N stretch of the nitrile group, the C-F stretch, various C-H and C=C stretching and bending modes of the two phenyl rings, and the vibrations corresponding to the biphenyl linkage.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

This table presents a theoretical prediction of the main vibrational modes for this compound. The frequencies are based on DFT calculations for similar molecular structures.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
C-H StretchingAromatic C-H3100-3000Medium-WeakStrong
C≡N StretchingNitrile2240-2220StrongStrong
C=C StretchingAromatic Ring1610-1580Medium-StrongStrong
C=C StretchingAromatic Ring1500-1400Medium-StrongStrong
C-F StretchingFluoroaromatic1270-1230StrongMedium
C-H In-plane BendingAromatic C-H1200-1000MediumWeak
C-H Out-of-plane BendingAromatic C-H900-675StrongWeak

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Predicting NMR chemical shifts through quantum chemical calculations has become a standard and reliable method for structure elucidation and verification. mdpi.com For this compound, this involves predicting the ¹H, ¹³C, and ¹⁹F chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within a DFT framework for such predictions. mdpi.comscience.gov

The accuracy of the prediction depends heavily on the chosen density functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov Studies have benchmarked various computational methodologies, recommending specific combinations for optimal results. For instance, the WP04 functional with the 6-311++G(2d,p) basis set has shown high accuracy for ¹H shifts, while the ωB97X-D functional with a def2-SVP basis set performs well for ¹³C shifts. mdpi.com For ¹⁹F chemical shifts in fluorinated aromatic compounds, calculations at the B3LYP/6-31+G(d,p) level of theory have been shown to provide reliable predictions with a mean absolute deviation of around 1.5-2.0 ppm from experimental values. nih.gov

These computational predictions are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules where spectral overlap or ambiguous assignments can occur. The validation of the calculated shifts against experimental data confirms the proposed chemical structure.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

This table shows representative, theoretically predicted NMR chemical shifts (δ, ppm) for the unique atoms in this compound. Predictions are referenced against tetramethylsilane (B1202638) (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).

NucleusPosition (IUPAC Numbering)Predicted Chemical Shift (ppm)Notes
¹⁹FC-3-110 to -115The fluorine atom's environment significantly influences its shift.
¹³CC-1 (C-CN)~135Carbon attached to the phenyl group.
¹³CC-3 (C-F)~163 (d, ¹JCF ≈ 250 Hz)Large C-F coupling constant is characteristic.
¹³CC-5 (C-Ph)~145Carbon attached to the other phenyl ring.
¹³CC≡N~118Typical shift for a nitrile carbon.
¹HC-2, C-4, C-67.6 - 7.9Protons on the fluorinated ring, split by H and F.
¹HPhenyl Group7.4 - 7.6Protons on the unsubstituted phenyl ring.

Mechanistic Elucidation of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states and reaction energy profiles that are often difficult or impossible to observe experimentally.

Computational Modeling of Transition States and Reaction Pathways

For reactions involving this compound, such as its synthesis via Suzuki coupling or its subsequent transformations like catalytic hydrogenation, computational modeling can map out the entire reaction pathway. scispace.comresearchgate.net This involves identifying and characterizing the geometries of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.

For example, in a metal-catalyzed reaction, DFT calculations can model the substrate's coordination to the metal center, the oxidative addition or reductive elimination steps, and the final product release. scispace.com By locating the transition state structure for each elementary step, chemists can understand the precise atomic rearrangements that occur during the reaction. This knowledge is crucial for rationalizing observed product selectivities and for designing more efficient catalysts or reaction conditions.

Energy Profiles for Substrate and Product Formation

Once the geometries of the stationary points along a reaction pathway are determined, their relative energies can be calculated to construct a reaction energy profile. This profile visually represents the energy changes as the reaction progresses from substrates to products.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Solution-Phase Structural and Dynamic Characterization4.2.1. Variable-Temperature NMR Spectroscopy for Conformational Dynamics

Further experimental research is required to elucidate the specific structural and dynamic properties of 3-Fluoro-5-phenylbenzonitrile.

Vibrational Spectroscopy for Structural and Phase Analysis

Raman spectroscopy is an inelastic light scattering technique that provides information on the vibrational modes of a molecule. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to yield characteristic peaks for several key vibrations.

Expected Raman Spectral Features for this compound:

Vibrational Mode Expected Raman Shift (cm⁻¹) Significance
C≡N Stretch~2230 - 2210The nitrile group typically exhibits a strong, sharp band in this region. Its exact position can be influenced by electronic effects from the fluorine and phenyl substituents.
Aromatic C=C Stretches~1610 - 1580Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon bonds within the two aromatic rings.
Ring Breathing Modes~1000A strong, sharp peak characteristic of the symmetric expansion and contraction of the benzene (B151609) rings.
C-F Stretch~1250 - 1100The carbon-fluorine stretching vibration is expected in this region, though it is often more prominent in the IR spectrum.

Furthermore, Raman spectroscopy is a powerful tool for studying phase transitions in solid materials. By monitoring changes in the Raman spectrum as a function of temperature or pressure, it is possible to detect subtle changes in crystal packing and molecular conformation.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchr.org This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups.

Expected FTIR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Characteristics
Aromatic C-H Stretch~3100 - 3000Medium to weak sharp bands.
C≡N Stretch~2230 - 2210Strong, sharp absorption. The intensity and position are highly characteristic.
Aromatic C=C Stretches~1600 - 1450Multiple medium to strong bands from the skeletal vibrations of the aromatic rings.
C-F Stretch~1250 - 1100Strong absorption, as the C-F bond is highly polar.
Aromatic C-H Bending (Out-of-Plane)~900 - 675Strong bands whose positions are indicative of the substitution pattern on the aromatic rings.

FTIR spectroscopy is also highly effective for studying intermolecular interactions, such as hydrogen bonding. While this compound does not have classical hydrogen bond donors, weak C-H···N or C-H···F interactions could influence the solid-state packing, which might be observable as subtle shifts in the corresponding vibrational frequencies.

Reactivity and Mechanistic Studies in Catalysis and Organic Transformations

Nitrile-Directed C-H Functionalization Research

The nitrile group is a powerful directing group in C-H functionalization reactions, typically favoring activation of the ortho C-H bond. nih.gov However, the development of methods for remote C-H activation has expanded the synthetic utility of nitrile-containing compounds. nih.gov

The presence of a nitrile group on an aromatic ring generally directs transition metal catalysts to activate the C-H bonds at the ortho positions due to the formation of a stable five- or six-membered metallacycle intermediate. snnu.edu.cn This is a well-established strategy in organic synthesis. snnu.edu.cn For instance, palladium-catalyzed C-H functionalization often proceeds via an ortho-palladation step. researchgate.net In the context of 3-Fluoro-5-phenylbenzonitrile, the two ortho positions (C2 and C6) are electronically and sterically distinct. The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect, potentially influencing the acidity and reactivity of the adjacent C-H bond at C2. Research has shown that fluorine substitution can promote ortho-C-H metalation. researchgate.net Some studies have leveraged this effect in palladium-catalyzed reactions, where the catalyst may preferentially interact with the more electron-deficient region of the aromatic ring. univ-rennes.fr

Furthermore, the development of transient directing groups has provided novel pathways for ortho-C-H functionalization, where a temporary directing group is formed in situ to guide the catalyst. snnu.edu.cn While not specific to this compound, these methodologies highlight the ongoing efforts to control regioselectivity in C-H activation. snnu.edu.cn

The electronic properties of substituents on the aromatic ring significantly impact the efficacy of the nitrile directing group. The fluorine atom in this compound is highly electronegative, creating a dipole moment and influencing the electron density distribution across the ring. wisc.edunih.gov This stereoelectronic effect can enhance the directing ability of the nitrile group by modulating the coordination of the metal catalyst. wisc.edunih.gov The electron-withdrawing nature of fluorine can make the ortho protons more acidic, facilitating C-H activation. researchgate.net

Conversely, the phenyl group at the C5 position introduces steric bulk and can participate in electronic interactions. Its presence can influence the regioselectivity of C-H functionalization by sterically hindering the adjacent C6 position, potentially favoring activation at the C2 position. The interplay between the electron-withdrawing fluorine and the bulky phenyl group creates a unique electronic and steric environment that can be exploited for selective transformations. In broader studies of directing groups, it has been noted that steric hindrance can decrease selectivity in some cases. nih.gov

Cross-Coupling and Cross-Cyanation Reactions

This compound can serve as a substrate in various cross-coupling reactions, which are fundamental for the construction of complex organic molecules.

Palladium and nickel catalysts are widely employed in cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi reactions for the formation of C-C bonds. rsc.orggoogle.com In these reactions, an aryl halide or triflate is coupled with an organometallic reagent. While this compound itself does not possess a typical leaving group for direct cross-coupling, its derivatives, such as the corresponding aryl halides, are valuable substrates. For instance, the synthesis of biphenyl (B1667301) derivatives often involves the palladium-catalyzed coupling of an aryl halide with a boronic acid (Suzuki-Miyaura coupling). rsc.orgmdpi.com

Nickel catalysts have emerged as a more cost-effective alternative to palladium for many cross-coupling reactions. acs.org They have shown high efficiency in coupling aryl chlorides and other less reactive electrophiles. acs.org The reactivity of this compound derivatives in nickel-catalyzed cross-couplings would be influenced by the nature of the leaving group and the specific ligand system employed.

The table below summarizes some representative palladium- and nickel-catalyzed cross-coupling reactions involving benzonitrile (B105546) derivatives.

Catalyst SystemReactantsProduct TypeReference
Pd(PPh₃)₄ / K₃PO₄2'-Iodo-[1,1'-biphenyl]-2-carbonitrile and (1H-inden-2-yl)boronic acidPolycyclic biphenyl rsc.org
Pd(OAc)₂ / K₂CO₃2-Bromobenzonitrile and 4-methylphenylboronic acid4'-Methyl-[1,1'-biphenyl]-2-carbonitrile mdpi.com
NiCl₂(dppp)2-Chlorotoluene and o-tolylmagnesium chloride2,2'-Dimethylbiphenyl google.com

The success of cross-coupling reactions involving benzonitriles heavily relies on the development and optimization of catalyst systems, particularly the choice of ligands. researchgate.net Ligands play a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination, and influencing the selectivity of the reaction. sigmaaldrich.com

For palladium-catalyzed reactions, a wide array of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos, have been developed to enhance catalytic activity and substrate scope. rsc.orgsigmaaldrich.com The choice of ligand is often critical when dealing with challenging substrates, including those with electron-withdrawing groups like the nitrile and fluoro substituents present in this compound. nih.govnih.gov

In the realm of nickel catalysis, ligands such as ferrocenylmethylphosphines and N-heterocyclic carbenes (NHCs) have proven effective. rsc.orgacs.org The optimization of reaction conditions, including the choice of base, solvent, and temperature, is also paramount for achieving high yields and selectivity in benzonitrile transformations. mdpi.combeilstein-journals.org High-throughput experimentation and data analysis have become powerful tools for the rapid development of optimal catalyst systems for specific transformations, including the cyanation of aryl boronic acids. researchgate.net

Reductive Transformations of the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle that can be transformed into other valuable moieties, such as amines and aldehydes, through reduction. nih.gov

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This transformation is often carried out using heterogeneous catalysts based on nickel or cobalt, or homogeneous catalysts based on precious metals like rhodium and ruthenium. scispace.comresearchgate.net Recently, well-defined iron pincer complexes have emerged as effective and more sustainable catalysts for the selective hydrogenation of a wide range of nitriles, including those with various functional groups. scispace.comresearchgate.net The reduction of dinitriles, such as adiponitrile, to the corresponding diamines is of significant industrial importance. scispace.com

The selective reduction of the nitrile group in this compound would yield 3-fluoro-5-phenylbenzylamine, a potentially valuable building block. The choice of catalyst and reaction conditions would be crucial to avoid the reduction of the phenyl ring or defluorination.

The table below shows examples of nitrile reduction using different catalytic systems.

CatalystSubstrateProductReference
Iron Pincer Complex4-Phenylbenzonitrile4-Phenylbenzylamine scispace.com
Iron Pincer ComplexAdipodinitrile1,6-Hexanediamine scispace.com
LiAlH₄Fluorinated benzonitrilesFluorinated benzylamines (with potential side reactions) beilstein-journals.org

Cyclization and Annulation Reactions

The cyano group of this compound can serve as a reactive handle in intramolecular cyclization reactions, particularly those involving radical intermediates. In such pathways, a radical is generated elsewhere in the molecule, which can then add to the carbon-nitrogen triple bond of the nitrile. This type of reaction is a powerful tool for constructing nitrogen-containing polycyclic systems.

For example, in reactions designed to form phenanthridines, an iminyl radical can be generated from a precursor molecule. mdpi.com This radical can then undergo an intramolecular homolytic aromatic substitution (HAS) by attacking an adjacent aromatic ring to form the fused heterocyclic product. mdpi.com While direct examples involving this compound are specific, related studies show that 2-phenylbenzonitrile derivatives can be byproducts in such radical cyclization reactions, suggesting the nitrile group's participation. mdpi.com The nitrile can act as a competing site for radical addition or influence the electronic properties of the radical precursor.

The this compound scaffold is a valuable building block for synthesizing more complex heterocyclic structures. The nitrile group is particularly versatile and can participate in various cycloaddition and condensation reactions.

Isoquinoline (B145761) Synthesis:

One approach involves the base-promoted tandem reaction of a substituted 2-methylbenzaldehyde (B42018) with a benzonitrile derivative to form 3-aryl isoquinolines. hmc.edu.cn In this context, a derivative of this compound could react with an appropriate 2-methylbenzaldehyde. The reaction proceeds via deprotonation of the methyl group to form a benzylic carbanion, which then attacks the nitrile carbon, leading to a cyclization and aromatization cascade to yield the isoquinoline core. hmc.edu.cn This method is advantageous as it is often transition-metal-free. hmc.edu.cn

[3+2] Cycloaddition Reactions:

The nitrile group can undergo [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. For instance, reaction with an azide (B81097) (e.g., sodium azide) in the presence of a Lewis acid or under thermal conditions can yield a tetrazole ring. This transforms the benzonitrile into a 5-(3-fluoro-5-phenylphenyl)tetrazole derivative, a common bioisostere for a carboxylic acid group in medicinal chemistry. Similarly, reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. beilstein-journals.org

Other Heterocycles:

The reactivity of the nitrile group allows for its incorporation into a wide array of other heterocyclic systems, such as pyrimidines, triazines, and oxazoles, through condensation reactions with appropriate bifunctional reagents. rsc.orgresearchgate.net These reactions significantly expand the chemical space accessible from this compound, enabling its use in the synthesis of diverse and complex molecules. researchgate.net

Supramolecular Chemistry and Engineered Self Assembly

Host-Guest Complexation Studies

Host-guest chemistry, a central branch of supramolecular chemistry, investigates the formation of complexes between a larger host molecule and a smaller guest molecule. The principles of molecular recognition, which govern these interactions, are crucial for designing systems with high affinity and selectivity.

The design of synthetic macrocyclic receptors capable of binding specific guests is a foundational aspect of host-guest chemistry. For guests like 3-Fluoro-5-phenylbenzonitrile or its analogues, macrocycles would be engineered to possess a cavity of a complementary size and electronic character. Common classes of macrocyclic hosts include cyclodextrins, calixarenes, and various custom-synthesized cyclophanes.

Research in this area focuses on creating receptors that can recognize the key features of the guest. For a benzonitrile (B105546) derivative, a receptor might be designed to have:

A hydrophobic cavity to accommodate the phenyl rings.

Hydrogen bond donors positioned to interact with the nitrogen atom of the nitrile group.

Electron-rich or electron-poor aromatic panels within the macrocycle to facilitate favorable π-π stacking interactions with the guest's aromatic systems.

Specific sites that can form halogen bonds with the fluorine atom.

The synthesis of such receptors often involves multi-step procedures, including the preparation of building blocks that are then cyclized to form the final macrocyclic structure. For example, studies on ferrocene-based diboronic acid derivatives have shown their potential as building blocks for supramolecular ligands that can participate in complex hydrogen-bonding networks. researchgate.net

Once a potential host is synthesized, its binding affinity for the guest is quantified. This is typically expressed as an association constant (Kₐ). Techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and Fluorescence Correlation Spectroscopy (FCS) are commonly employed to determine these constants. mdpi.com

The key molecular recognition principles that would govern the binding of this compound include:

Shape and Size Complementarity: The host's cavity must be large enough to encapsulate the guest but small enough to ensure close contact, maximizing van der Waals forces.

π-π Interactions: The biphenyl (B1667301) system of the guest can stack with aromatic surfaces within the host. The fluorine atom makes the adjacent ring relatively electron-poor, which can lead to strong arene-perfluoroarene type interactions with electron-rich aromatic panels in a host. acs.orgresearchgate.net

Hydrogen Bonding: The lone pair on the nitrile's nitrogen atom can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with a Lewis basic site on the host.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) introduces a significant dipole moment that can influence binding orientation and strength.

Structure-activity relationship (SAR) studies, often used in medicinal chemistry, demonstrate how small changes to a guest's structure can significantly impact binding affinity. For instance, the addition of a fluoro group to a related quinoline (B57606) analogue was shown to increase its binding potency to a biological receptor by approximately tenfold. nih.gov A similar principle would apply in synthetic host-guest systems.

Table 1: Representative Binding Affinities of Substituted Benzonitrile Analogues with a Hypothetical Macrocyclic Host This table is illustrative, showing expected trends in binding affinity based on established molecular recognition principles. The Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates stronger binding.

Compound AnalogueKey Interaction ChangeExpected Kᵢ (nM)
PhenylbenzonitrileBaseline π-stacking and nitrile interaction150
This compound Added halogen bonding; enhanced π-stacking95
3-Hydroxy-5-phenylbenzonitrileAdded hydrogen bonding donor/acceptor80
3-Amino-5-phenylbenzonitrileStronger hydrogen bonding potential65

Controlled Self-Assembly and Ordered Structures

Beyond the 1:1 interaction of a single host and guest, supramolecular chemistry explores how molecules can be programmed to self-assemble into larger, ordered structures. The same non-covalent interactions that drive host-guest complexation can be harnessed to create complex supramolecular architectures.

The predictable nature of non-covalent interactions allows for the rational design of self-assembling systems. For this compound, the various functional groups provide multiple handles for engineering intermolecular connections. Research on related molecules demonstrates that a balance of competing interactions is key. For example, in the crystal packing of zinc complexes with benzonitrile ligands, a prevalence of offset face-to-face aryl-aryl interactions over pentafluorophenyl-phenyl interactions was observed, guiding the formation of one- and three-dimensional architectures. acs.org The interplay between hydrogen bonds, halogen bonds, and π-stacking can be tuned by modifying the molecular structure or the crystallization conditions to favor the formation of specific architectures, such as chains, sheets, or porous networks. nih.gov

The self-assembly of molecules like this compound can result in either highly ordered crystalline solids or less-ordered amorphous materials.

Crystalline Assemblies: When the directional, non-covalent interactions are strong and specific, molecules can pack into a repeating lattice, forming a single crystal. X-ray diffraction is the definitive technique for determining the precise arrangement of molecules in these structures. Analysis of the crystal packing of organometallic complexes has revealed how π-π interactions and weak C-H···O hydrogen bonds can lead to the formation of complex structures like duplex chains. nih.gov

Amorphous Assemblies: In some cases, particularly with rapid assembly or in more complex systems, long-range order may not be achieved, resulting in an amorphous solid. These materials still possess short-range order driven by the same intermolecular forces.

The solvent used during the assembly process can have a remarkable impact on the final structure, sometimes leading to different crystalline forms (polymorphs) or solvates with distinct packing arrangements and properties. researchgate.net

The directionality of non-covalent interactions is critical for achieving control over molecular assembly.

Nitrile Group: The cyano group is a versatile directing group. It is a weak coordinator to metal ions and a reliable hydrogen bond acceptor. Its linear geometry and strong dipole moment impose geometric constraints on the packing of molecules. The nitrile group has also been used as a directing group in C-H functionalization reactions, highlighting its ability to interact with catalytic metal centers. umich.eduacs.org

Fluorine Substituent: The fluorine atom can participate in C–F···H hydrogen bonds and, more significantly, halogen bonding (C–F···X, where X is a nucleophile). Furthermore, the high electronegativity of fluorine creates an electron-poor region on the aromatic ring, which can direct π-stacking interactions with electron-rich aromatic systems (the arene-perfluoroarene interaction). researchgate.net

Biphenyl Core: The biphenyl group is a classic motif for π-stacking interactions. The rotational freedom around the central C-C bond allows the molecule to adopt different conformations, which can influence how it packs in the solid state.

Quantum chemical calculations are often used to parametrize and better understand the weak intermolecular attractive energies that govern the supramolecular chemistry of fluorous molecules. researchgate.netscience.gov By understanding and exploiting these directional forces, chemists can design molecules that assemble into materials with desired structures and functions.

Advanced Analytical Methodologies for Research Contexts

Chromatographic Separations and Purification Strategies for Complex Mixtures

Chromatographic techniques are indispensable for the separation and purification of 3-Fluoro-5-phenylbenzonitrile from complex reaction mixtures. Both liquid and gas chromatography play pivotal roles in achieving high-purity samples essential for subsequent analysis and applications.

High-performance liquid chromatography (HPLC) is a primary tool for the purification of fluorinated biphenyl (B1667301) derivatives like this compound. The development of effective HPLC methods often involves the use of specialized stationary phases to achieve optimal separation. For instance, fluorinated columns, where the stationary phase is a fluorocarbon-bonded silica (B1680970) gel, have demonstrated high selectivity for fluorinated compounds. oup.com The separation on these columns is influenced by the number of fluorine atoms in the analyte molecules. oup.com

In a typical preparative HPLC method for a compound like this compound, a reversed-phase column (e.g., C18) might be employed with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. oup.com The inclusion of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape and resolution. For complex separations, such as those involving isomers, specialized columns like those packed with activated carbon dispersed on octadecylsilane (B103800) (ODS) can be utilized, offering separation based on the planarity and number of ortho-substituents. nih.gov Column chromatography is also a standard method for the purification of fluorinated biphenyls during their synthesis. google.comgoogle.com

A representative HPLC method for the analysis of a related biphenylcarbonitrile compound involved a C18 column and a gradient elution with a water-methanol mobile phase. mdpi.com Such a method could be adapted for this compound, with adjustments to the gradient profile and detection wavelength (typically in the UV range where the aromatic rings absorb).

Table 1: Illustrative HPLC Parameters for Biphenyl Compound Analysis

ParameterValue
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical but typical set of HPLC conditions that could be a starting point for the analysis of this compound, based on methods for similar compounds.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for monitoring the progress of reactions that synthesize this compound and for analyzing the purity of the final product. researchgate.net Its high resolution allows for the separation of volatile components in a reaction mixture, including starting materials, intermediates, byproducts, and the final product.

In the context of Suzuki-Miyaura coupling, a common reaction to form biphenyl structures, GC analysis can be used to determine the conversion of the starting aryl halides and the yield of the biphenyl product. mdpi.comlibretexts.org For example, the synthesis of biphenylcarbonitrile derivatives has been monitored using GC to track the disappearance of reactants and the appearance of the product over time. mdpi.com

Pyrolysis-GC/MS is another advanced technique where the compound is thermally decomposed, and the resulting fragments are analyzed. This can provide information about the thermal stability and decomposition pathways of the molecule. dtic.mil For routine analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS, would be suitable. dtic.mil The oven temperature would be programmed to ramp up to ensure the separation of all components based on their boiling points and interactions with the stationary phase.

Table 2: Typical GC-MS Parameters for Aromatic Compound Analysis

ParameterValue
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 280 °C
Oven Program Start at 70 °C, ramp at 8 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

This table provides a representative set of GC-MS conditions suitable for the analysis of this compound and related compounds, based on established methods for similar analytes. dtic.mildiva-portal.org

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and its reaction intermediates. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of ions.

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula for a given mass. For this compound (C₁₃H₈FN), the expected exact mass can be calculated and compared to the measured mass to confirm its identity. synquestlabs.com This is particularly useful in distinguishing the desired product from isomers or byproducts with the same nominal mass. For instance, HRMS has been used to confirm the elemental composition of various fluorinated and nitrogen-containing organic molecules. nih.govmdpi.com

Table 3: Calculated Exact Mass for this compound

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
This compound C₁₃H₈FN197.0641

This table shows the theoretical exact mass of the target compound, which would be compared against the experimentally determined mass from an HRMS analysis.

In addition to accurate mass measurement of the molecular ion, the fragmentation pattern produced in the mass spectrometer provides a fingerprint of the molecule's structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragment ions. The presence of a prominent molecular ion is typical for aromatic compounds. whitman.edu

For this compound, key fragmentations would involve the loss of the fluorine atom (M-19) or the cyano group (M-26). whitman.edu The biphenyl linkage could also cleave, leading to ions corresponding to the fluorobenzonitrile and phenyl moieties. The fragmentation of fluorinated nitriles and related aromatic compounds has been studied, and these studies can help in interpreting the mass spectrum of this compound. acs.orgcapes.gov.brcore.ac.uk The odd molecular weight due to the single nitrogen atom is also a key identifying feature according to the nitrogen rule. whitman.edu The mass spectrum of the related compound 3-Fluoro-5-(trifluoromethyl)benzonitrile shows characteristic fragmentation, which can serve as a reference for predicting the behavior of this compound. nist.gov

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates.

For the synthesis of this compound, which is often achieved through cross-coupling reactions like the Suzuki-Miyaura reaction, in-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. libretexts.orgmt.com By monitoring the characteristic vibrational frequencies of functional groups, it is possible to track the consumption of reactants (e.g., the aryl halide and boronic acid) and the formation of the product in real-time. mt.com This data can be used to determine reaction rates and optimize reaction conditions such as temperature and catalyst loading. mt.commdpi.com

For example, ReactIR, a type of in-situ FTIR, has been employed to monitor the progress of Suzuki coupling reactions by tracking the disappearance of reactant peaks and the appearance of product peaks. mt.com This technique can also help in identifying potential safety hazards by monitoring the rate of heat evolution (exotherms) associated with the reaction. mt.com

Kinetic studies of Suzuki reactions have also been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and GC-MS, where aliquots are taken from the reaction at different time points. mdpi.comresearchgate.net However, in-situ methods are often preferred as they are non-invasive and provide a continuous stream of data. Advanced single-molecule techniques are also emerging that can probe the fundamental steps of a catalytic cycle, such as the Suzuki-Miyaura coupling, in unprecedented detail. nih.gov

Real-time Spectroscopic Monitoring of Catalytic Cycles

Real-time spectroscopic monitoring provides a continuous stream of data from a chemical reaction as it happens, without the need for sampling and offline analysis. This "molecular video" of the reaction allows for the precise tracking of reactant consumption, product formation, and the appearance and disappearance of transient intermediates. mt.com For the synthesis of this compound, typically through a Suzuki-Miyaura cross-coupling reaction, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable.

In-situ FTIR Spectroscopy (ReactIR):

In-situ FTIR, often referred to by the trade name ReactIR, is a powerful tool for monitoring the concentration of key species in real-time. mt.com An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel, allowing for the collection of IR spectra of the reaction mixture. This technique is particularly useful for tracking the functional groups involved in the reaction. For instance, in the synthesis of this compound from 3-fluoro-5-bromobenzonitrile and phenylboronic acid, the disappearance of the C-Br stretching vibration and the characteristic bands of the boronic acid can be monitored simultaneously with the appearance of new bands corresponding to the biphenyl product. This allows for the precise determination of reaction initiation, progression, and endpoint. Furthermore, the accumulation of any unreacted starting materials can be detected, which is crucial for safety, especially in exothermic reactions. mt.com

In-situ Raman Spectroscopy:

Raman spectroscopy offers a complementary in-situ monitoring approach. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing changes in the carbon skeleton of the molecules involved in the synthesis of this compound. Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique for monitoring heterogeneous catalytic reactions, such as those involving palladium catalysts. nih.govaip.orgacs.org By using catalytically active nanoparticles that also exhibit plasmonic properties, the Raman signal of molecules at the catalyst surface is significantly enhanced. nih.govaip.orgacs.orgresearchgate.net This allows for the direct observation of the catalytic cycle, including the oxidative addition of the aryl halide to the palladium center and subsequent steps. nih.govaip.orgacs.org The ability to monitor these surface-adsorbed species provides invaluable insights into the reaction mechanism. aip.orgresearchgate.net

Kinetic Profiling of Reaction Pathways

Kinetic profiling involves studying the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and catalyst loading. This information is fundamental to understanding the reaction mechanism and optimizing the process for efficiency and yield. For the synthesis of this compound, kinetic studies are often performed using spectroscopic data obtained from real-time monitoring or through offline analysis of samples taken at regular intervals.

NMR Spectroscopy for Kinetic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust technique for kinetic profiling. By monitoring the change in the integral of characteristic peaks of reactants and products over time, the reaction progress can be accurately quantified. magritek.com For the synthesis of this compound, ¹H, ¹³C, and ¹⁹F NMR can be utilized. ¹⁹F NMR is particularly useful for tracking the fluorine-containing starting material and product. Kinetic data can be obtained by acquiring spectra at regular time intervals. sci-hub.se From this data, the order of the reaction with respect to each reactant and the catalyst can be determined, and the rate constant can be calculated. magritek.com

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Time (min)[3-fluoro-5-bromobenzonitrile] (M)[this compound] (M)
00.1000.000
100.0750.025
200.0560.044
300.0420.058
400.0310.069
500.0230.077
600.0170.083

By plotting the concentration of reactants or products against time, the reaction rate can be visualized. For many Suzuki-Miyaura coupling reactions, a first-order dependence on the aryl halide concentration is observed. mdpi.com The effect of temperature on the reaction rate can also be investigated to determine the activation energy (Ea) of the reaction using the Arrhenius equation. magritek.commdpi.com

Table 2: Influence of Temperature on the Rate Constant

Temperature (K)Rate Constant, k (s⁻¹)
3230.00025
3330.00052
3430.00105
3530.00208

This kinetic data is essential for building a comprehensive understanding of the reaction mechanism, including identifying the rate-determining step. pku.edu.cn For instance, in many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide is the rate-determining step. mdpi.com However, in some cases, transmetalation can be rate-limiting. pku.edu.cn Pinpointing this step is crucial for catalyst and reaction condition optimization.

Future Research Directions and Emerging Opportunities

Integration of 3-Fluoro-5-phenylbenzonitrile into Flow Chemistry and Sustainable Synthetic Processes

The synthesis and modification of this compound are prime candidates for integration into flow chemistry protocols. Continuous flow processing offers substantial advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and superior scalability. amt.ukillinois.edu For a molecule like this compound, which is often synthesized via exothermic and catalyst-intensive reactions like the Suzuki-Miyaura coupling, flow chemistry provides a pathway to safer and more efficient production. unimi.itrsc.org

Future research will likely focus on developing telescoped reaction sequences where the initial biphenyl (B1667301) formation is immediately followed by functionalization of the nitrile group or the aromatic rings in a continuous stream. mdpi.com This approach minimizes manual handling of intermediates and can lead to cleaner products by reducing reaction times and side reactions. unimi.it

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. vapourtec.com Research into sustainable synthetic routes for this compound could explore the use of greener solvents, recyclable catalysts, and energy-efficient processes, such as photocatalysis or electrosynthesis, within a flow setup. vapourtec.commdpi.com The development of such protocols would not only enhance the efficiency of its synthesis but also align with the growing demand for environmentally benign chemical manufacturing. mdpi.com

Table 1: Potential Flow Chemistry Applications in the Synthesis of this compound

Reaction TypeAdvantage in Flow ChemistryPotential Application for this compound
Suzuki-Miyaura CouplingEnhanced mixing, rapid heat dissipation, use of packed-bed catalysts. unimi.itContinuous production from a boronic acid and a halogenated benzonitrile (B105546).
Nitrile Hydrolysis/ReductionSafe handling of hazardous reagents (e.g., strong acids/bases, hydrides).Conversion of the nitrile group to an amide, carboxylic acid, or amine in a contained system.
C-H FunctionalizationPrecise control over reaction time and temperature, minimizing over-reaction.Selective functionalization of the biphenyl backbone.
Multistep Synthesis"Telescoped" reactions without intermediate isolation. mdpi.comIntegrated synthesis and subsequent derivatization. amt.uk

Exploration of Novel Catalytic Systems for Benzonitrile Functionalization

The nitrile group of this compound is a versatile functional handle, yet its full potential can be unlocked through the development of novel catalytic systems. While traditional methods for nitrile transformations exist, future research is directed towards catalysts that offer greater selectivity, efficiency, and functional group tolerance under milder conditions.

Palladium-catalyzed cross-coupling reactions have been instrumental in synthesizing the biphenyl core. rsc.orgnih.govresearchgate.net Future work could expand this toolbox to include catalysts based on more abundant and less expensive metals like nickel, copper, or iron for both the core synthesis and subsequent C-H functionalization steps. researchgate.net The nitrile group itself can act as a directing group in C-H activation, enabling regioselective functionalization at positions that are otherwise difficult to access. rsc.orgumich.edu Exploring new ligand designs for transition metal catalysts could provide unprecedented control over the site of reaction on the this compound scaffold. rsc.orgresearchgate.net

Moreover, photoredox catalysis opens up new avenues for radical-based transformations of the benzonitrile moiety under exceptionally mild conditions, using visible light as a renewable energy source. researchgate.net This could enable novel C-C bond formations or the introduction of complex functionalities that are incompatible with traditional thermal methods.

Table 2: Emerging Catalytic Strategies for Modifying Benzonitriles

Catalytic StrategyDescriptionRelevance to this compound
Nitrile-Directed C-H FunctionalizationThe nitrile group directs a metal catalyst to functionalize a specific C-H bond on the aromatic ring. rsc.orgumich.eduIntroduction of substituents at the C2 or C6 positions.
Photoredox CatalysisUses visible light to initiate single-electron transfer (SET) processes, generating radical intermediates. researchgate.netNovel functionalization reactions under mild, environmentally friendly conditions.
Earth-Abundant Metal CatalysisEmploys catalysts based on metals like Fe, Cu, or Ni as sustainable alternatives to precious metals like Pd. researchgate.netGreener and more cost-effective synthesis and derivatization pathways.
Tandem CatalysisA sequence of two or more catalytic reactions occurs in a single pot, creating complex molecules from simple starting materials. hmc.edu.cnRapid construction of complex heterocyclic systems starting from this compound.

Advances in Computational Chemistry for Predictive Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. nih.govresearchgate.net Future research will leverage increasingly powerful computational methods to move beyond simple structural analysis towards the accurate prediction of reactivity and the rational design of new derivatives.

DFT calculations can elucidate the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.netbohrium.com The molecular electrostatic potential (MEP) map can further highlight regions of positive and negative charge, predicting how the molecule will interact with catalysts and other reagents. acs.org

A key emerging area is the use of computational models to screen virtual libraries of catalysts or to predict the outcomes of unknown reactions, thereby guiding experimental efforts and reducing the time and resources spent on trial-and-error synthesis. For example, modeling the transition states of various catalytic cycles can help identify the most favorable reaction pathway and inform the design of more efficient catalysts for the functionalization of this compound. researchgate.net

Table 3: Application of Computational Methods to this compound Research

Computational MethodInformation GainedResearch Application
Density Functional Theory (DFT)Optimized molecular geometry, vibrational frequencies (FT-IR, Raman). bohrium.comresearchgate.netConfirmation of experimental structures and spectral assignments.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO energy gap, electron distribution. researchgate.netbohrium.comPrediction of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps of electrostatic potential on the electron density surface. acs.orgIdentification of sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisAnalysis of charge distribution and intramolecular interactions. bohrium.comacs.orgUnderstanding conjugative effects and intermolecular bonding potential.
Quantum Theory of Atoms in Molecules (QTAIM)Characterization of bond strengths and intermolecular interactions. researchgate.netDetailed analysis of non-covalent interactions in molecular assemblies.

Development of Advanced Functional Materials as Building Blocks for Fundamental Studies

While fluorinated biphenyls are known components of advanced materials like liquid crystals and OLEDs, the focus for a building block like this compound is shifting towards its use in fundamental studies of molecular assembly and recognition. rsc.orgresearchgate.net Its rigid, well-defined geometry, combined with the specific electronic properties imparted by the fluorine atom and the nitrile group, makes it an excellent scaffold for constructing more complex supramolecular architectures.

Future research will involve incorporating this compound into larger, discrete molecules such as macrocycles or molecular cages. These studies aim to understand the fundamental principles of self-assembly, where non-covalent interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) guide the formation of highly ordered structures. The nitrile group can be a key participant in these interactions or serve as a synthetic anchor point for further elaboration. acs.org

The compound can also be used as a fundamental unit in the synthesis of polymers of intrinsic microporosity (PIMs) or metal-organic frameworks (MOFs), where the goal is to study the relationship between the molecular structure of the building block and the resulting porosity and framework topology of the bulk material. rsc.org

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most profound insights into the chemistry of this compound will emerge from research that synergistically combines synthetic chemistry, advanced spectroscopic characterization, and high-level computational modeling. nih.govbohrium.comacs.org This integrated approach allows for a comprehensive understanding where experimental observations are rationalized by theoretical calculations, and computational predictions guide new synthetic targets.

A typical workflow in future studies will involve the synthesis of a novel derivative of this compound. Its structure would then be rigorously confirmed using a suite of spectroscopic techniques, including 1H, 13C, and 19F NMR, FT-IR, and UV-Vis spectroscopy. bohrium.com For crystalline products, single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the three-dimensional structure. nih.govacs.org

Concurrently, computational studies (DFT) will be performed to calculate the optimized geometry, spectroscopic signatures (NMR chemical shifts, vibrational frequencies), and electronic properties (HOMO, LUMO, MEP). bohrium.comacs.org A strong correlation between the experimental data and the calculated results provides a high degree of confidence in the structural assignment and a deeper understanding of the molecule's intrinsic properties. This iterative cycle of synthesis, characterization, and computation is a powerful paradigm for accelerating discovery in molecular science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-5-phenylbenzonitrile, and how can purity be ensured?

  • Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the phenyl group to a fluorinated benzonitrile precursor. For example, react 3-fluoro-5-bromobenzonitrile with phenylboronic acid under palladium catalysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Monitor reaction progress using TLC and confirm purity via HPLC .

Q. How does the fluorine substituent influence the electronic properties of this compound?

  • Methodology : Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing the nitrile group and directing electrophilic substitution to meta/para positions. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactivity. Experimental validation via Hammett constants derived from substituent effects in related fluorobenzonitriles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify fluorine-induced deshielding (e.g., aromatic protons adjacent to fluorine show splitting patterns; δ ~7.2–7.8 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]+ ~212.07 g/mol) with <5 ppm error .
  • IR : Detect nitrile stretching (~2230 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does regioselectivity in nucleophilic substitution reactions vary with substituents in this compound derivatives?

  • Methodology : Fluorine and nitrile groups direct nucleophiles to specific positions. For example, in SNAr reactions, use NaOMe/THF to substitute para-fluoro positions in analogs like 3,5-dichloro-4-fluorobenzonitrile. Monitor regiochemistry via LC-MS and compare with computational predictions (e.g., NBO analysis in Gaussian) .

Q. What computational approaches predict the bioactivity of this compound in medicinal chemistry?

  • Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using fluorinated benzonitrile scaffolds. Validate with SAR studies on derivatives, measuring IC₅₀ values in vitro. For example, nitro or acetyl substituents (as in 3-acetyl-4-fluorobenzonitrile) enhance binding affinity .

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodology : Reconcile discrepancies by:

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in ortho-substituted analogs).
  • COSY/NOESY : Assign overlapping peaks in aromatic regions.
  • X-ray Crystallography : Resolve ambiguity using single-crystal structures (e.g., CCDC deposition for 3-fluoro-4-methyl-5-nitrobenzonitrile analogs) .

Q. What strategies mitigate decomposition during storage of this compound?

  • Methodology : Store under inert gas (Ar) at −20°C in amber vials to prevent hydrolysis of the nitrile group. Assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation products via GC-MS .

Methodological Considerations

  • Synthetic Challenges : Fluorine’s steric and electronic effects may require tailored catalysts (e.g., Pd(OAc)₂/XPhos for Suzuki couplings) .
  • Safety : Follow OSHA guidelines for handling nitriles (use fume hoods, nitrile gloves) .
  • Data Interpretation : Cross-reference computational (DFT, docking) and experimental (NMR, HRMS) data to validate hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.